4,6-Isoquinolinediol,1,2,3,4-tetrahydro-7-methoxy-1,2-dimethyl-
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Overview
Description
4,6-Isoquinolinediol,1,2,3,4-tetrahydro-7-methoxy-1,2-dimethyl- is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a tetrahydroisoquinoline core with methoxy and dimethyl substitutions, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4,6-Isoquinolinediol,1,2,3,4-tetrahydro-7-methoxy-1,2-dimethyl- can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For this specific compound, the reaction conditions may include the use of methoxy-substituted phenylethylamine and appropriate aldehydes under acidic conditions to introduce the methoxy and dimethyl groups.
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
4,6-Isoquinolinediol,1,2,3,4-tetrahydro-7-methoxy-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its fully reduced form.
Substitution: The methoxy and dimethyl groups can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents to introduce new functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the core isoquinoline structure.
Scientific Research Applications
4,6-Isoquinolinediol,1,2,3,4-tetrahydro-7-methoxy-1,2-dimethyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a drug candidate.
Medicine: Research explores its potential use in treating neurodegenerative disorders, infections, and other diseases due to its bioactive properties.
Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial applications where isoquinoline derivatives are valuable.
Mechanism of Action
The mechanism of action of 4,6-Isoquinolinediol,1,2,3,4-tetrahydro-7-methoxy-1,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 4,6-Isoquinolinediol,1,2,3,4-tetrahydro-7-methoxy-1,2-dimethyl- include other tetrahydroisoquinoline derivatives, such as:
- 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline hydrochloride
- 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
- 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
These compounds share the tetrahydroisoquinoline core but differ in their substitution patterns, which can influence their chemical and biological properties. The uniqueness of 4,6-Isoquinolinediol,1,2,3,4-tetrahydro-7-methoxy-1,2-dimethyl- lies in its specific methoxy and dimethyl substitutions, which may confer distinct bioactivity and therapeutic potential compared to its analogs.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
7-methoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol |
InChI |
InChI=1S/C12H17NO3/c1-7-8-5-12(16-3)10(14)4-9(8)11(15)6-13(7)2/h4-5,7,11,14-15H,6H2,1-3H3 |
InChI Key |
QYKJYRWPFATDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2C(CN1C)O)O)OC |
Origin of Product |
United States |
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